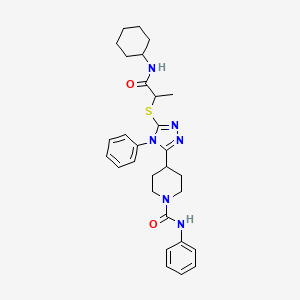

15-Lox-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H36N6O2S |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

4-[5-[1-(cyclohexylamino)-1-oxopropan-2-yl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide |

InChI |

InChI=1S/C29H36N6O2S/c1-21(27(36)30-23-11-5-2-6-12-23)38-29-33-32-26(35(29)25-15-9-4-10-16-25)22-17-19-34(20-18-22)28(37)31-24-13-7-3-8-14-24/h3-4,7-10,13-16,21-23H,2,5-6,11-12,17-20H2,1H3,(H,30,36)(H,31,37) |

InChI Key |

HGGTVVFWEMSGJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)SC2=NN=C(N2C3=CC=CC=C3)C4CCN(CC4)C(=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 15-Lipoxygenase-1 (15-LOX-1)

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of 15-Lipoxygenase-1

15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs). The enzyme catalyzes the stereospecific insertion of molecular oxygen into a 1,4-cis,cis-pentadiene moiety of PUFAs. The fundamental mechanism involves the abstraction of a hydrogen atom from a bisallylic methylene group, leading to the formation of a fatty acid radical. Molecular oxygen then adds to this radical, forming a hydroperoxy fatty acid. This initial product is subsequently reduced by cellular peroxidases, such as glutathione peroxidases, to the corresponding more stable hydroxy fatty acid.

Human 15-LOX-1 exhibits a preference for linoleic acid over arachidonic acid as its primary substrate.[1] It can oxygenate both free PUFAs and those esterified within phospholipids and cholesterol esters.

Substrates and Products of 15-LOX-1

The enzymatic activity of 15-LOX-1 on its primary substrates, linoleic acid and arachidonic acid, results in the production of bioactive lipid mediators.

-

Linoleic Acid (LA): 15-LOX-1 primarily oxygenates linoleic acid at the carbon-13 position to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This is then rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[1][2]

-

Arachidonic Acid (AA): When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HpETE), with a smaller amount of 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HpETE). These are subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12-HETE), respectively.[1] The ratio of 15-HETE to 12-HETE produced is approximately 4-9 to 1.

-

Omega-3 Fatty Acids: 15-LOX-1 also metabolizes ω-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to generate specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation.[1]

Data Presentation: Quantitative Data for 15-LOX-1

Table 1: Kinetic Parameters of Human 15-LOX-1

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Linoleic Acid | 2.2 - 15 | 7 - 12 | [3] |

| Arachidonic Acid | 5 - 20 | 8 - 15 | [3] |

Table 2: IC50 Values of Common 15-LOX-1 Inhibitors

| Inhibitor | IC50 (µM) | Cell/Enzyme System | Reference |

| PD-146176 | 3.81 | Recombinant rat 12/15-LOX | [4][5] |

| ML351 | 0.2 | Human 15-LOX-1 | [4] |

| Compound 9c (i472) | 0.19 | Human 15-LOX-1 | [5][6] |

| Nordihydroguaiaretic acid (NDGA) | 11.0 | Human 15-LOX-2 | [7] |

| Quercetin | 4.84 | Soybean 15-LOX | [7] |

| Baicalein | 22.46 | Soybean 15-LOX | [7] |

Table 3: Concentrations of 15-LOX-1 Products in Cellular Systems

| Product | Cell Type | Condition | Concentration | Reference |

| 15(S)-HETE | Cholesterol-enriched RAW 264.7 macrophages | Incubation with 100 µM arachidonic acid for 2h | 12,025 ± 1,080 ng in whole-cell homogenate | [4] |

| 15-HETE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | 316 pg/ml (0.9 nM) | [8] |

| 13-HODE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | >2.4-fold increase over uninfected | [8] |

Signaling Pathways Involving 15-LOX-1

Regulation of Inflammation

15-LOX-1 plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the substrate.

-

Anti-inflammatory and Pro-resolving Pathways: The metabolism of omega-3 fatty acids by 15-LOX-1 generates resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators.[1] 13-HODE and 15-HETE can also exert anti-inflammatory effects. 15-LOX-1 can suppress pro-inflammatory signaling cascades, including the NF-κB, TNF-α, and IL-6/STAT3 pathways.[9]

-

Pro-inflammatory Pathways: In certain contexts, 15-HETE can promote inflammation. For instance, in pulmonary arteries, it can activate the NF-κB pathway, leading to a positive feedback loop that increases the expression of 15-LOX enzymes.[4]

Caption: Dual role of 15-LOX-1 in inflammation.

Role in Cancer

15-LOX-1 is frequently downregulated in colorectal cancer and is considered a tumor suppressor. Its primary metabolite from linoleic acid, 13-HODE, induces apoptosis in cancer cells.[2][10] By suppressing chronic inflammation, which is a known driver of tumorigenesis, 15-LOX-1 further contributes to its anti-cancer effects.

Caption: 13-HODE-mediated apoptosis in cancer cells.

Involvement in Ferroptosis

Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 is a critical enzyme in the execution of ferroptosis. It oxygenates phosphatidylethanolamine-esterified arachidonic acid to generate 15-hydroperoxy-phosphatidylethanolamine (15-HpETE-PE). The accumulation of these lipid peroxides leads to membrane damage and cell death.

Caption: Role of 15-LOX-1 in the ferroptosis pathway.

Regulation of 15-LOX-1 Expression and Activity

The expression and activity of 15-LOX-1 are tightly regulated at both the transcriptional and post-translational levels.

-

Transcriptional Regulation: The expression of the ALOX15 gene is induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] This induction is mediated by the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). The transcription of ALOX15 is also influenced by the peroxisome proliferator-activated receptor-gamma (PPARγ).

-

Allosteric Regulation: 15-LOX-1 activity can be allosterically modulated. Both allosteric activators and inhibitors that bind to a site distinct from the active site have been identified.[1][8][9] Allosteric activators can enhance enzyme activity by preventing substrate inhibition.[1][8]

Caption: Transcriptional regulation of the ALOX15 gene.

Experimental Protocols

Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the enzymatic conversion of linoleic acid to 13-HpODE, which has a conjugated diene structure that absorbs light at 234 nm.

Materials:

-

Soybean 15-lipoxygenase (or purified human 15-LOX-1)

-

Linoleic acid

-

0.2 M Borate buffer, pH 9.0

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Enzyme Solution Preparation: Dissolve 15-LOX in 0.2 M borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml). Keep the enzyme solution on ice.

-

Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.

-

Inhibitor Solution Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.

-

Assay Setup:

-

Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.

-

Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.

-

Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution. Incubate for 5 minutes at room temperature.

-

-

Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.

-

Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Data Analysis: Calculate the rate of increase in absorbance (ΔA/min). The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.

Fluorescent Assay for 15-LOX-1 Activity using DPPP

This high-throughput assay detects the lipid hydroperoxides produced by 15-LOX-1. The lipid hydroperoxides oxidize the non-fluorescent diphenyl-1-pyrenylphosphine (DPPP) to a fluorescent phosphine oxide.

Materials:

-

Purified human 15-LOX-1

-

Linoleic acid or arachidonic acid

-

Diphenyl-1-pyrenylphosphine (DPPP)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of 15-LOX-1, substrate (linoleic or arachidonic acid), and DPPP in the assay buffer. Dissolve inhibitors in DMSO.

-

Assay Setup in Microplate:

-

Add the assay buffer to all wells.

-

Add the inhibitor solution or DMSO (for control) to the respective wells.

-

Add the 15-LOX-1 enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

-

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Detection: After a set incubation time (e.g., 15-30 minutes), add the DPPP solution to all wells.

-

Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the DPPP oxide.

-

Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the inhibitor-treated wells relative to the control wells.

Quantification of 15-HETE and 13-HODE by LC-MS/MS

This method provides sensitive and specific quantification of 15-LOX-1 products in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Internal standards (e.g., 15(S)-HETE-d8)

-

Solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation:

-

For cell culture supernatants or plasma, add an internal standard.

-

Perform protein precipitation (e.g., with cold acetone or methanol).

-

Centrifuge to remove precipitated proteins.

-

Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.

-

Elute the lipids, evaporate the solvent, and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with a mobile phase system (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid) to separate the different HETEs and HODEs.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15-HETE, 13-HODE, and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 15-HETE and 13-HODE.

-

Quantify the analytes in the samples by comparing their peak areas to the internal standard and the standard curve.

-

References

- 1. Interleukin-4-Mediated 15-Lipoxygenase-1 Trans-Activation Requires UTX Recruitment and H3K27me3 Demethylation at the Promoter in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytomegalovirus Infection Triggers the Secretion of the PPARγ Agonists 15-Hydroxyeicosatetraenoic Acid (15-HETE) and 13-Hydroxyoctadecadienoic Acid (13-HODE) in Human Cytotrophoblasts and Placental Cultures | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Binding of 13-HODE and 15-HETE to phospholipid bilayers, albumin, and intracellular fatty acid binding proteins. implications for transmembrane and intracellular transport and for protection from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-Lipoxygenase-1 in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts. Central to the execution of this cell death pathway is the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. This technical guide provides a comprehensive overview of the core role of 15-LOX-1 in ferroptosis, detailing its mechanism of action, its place in cellular signaling pathways, and its significance as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways to facilitate a deeper understanding and guide future research and drug development efforts in this burgeoning field.

The Central Role of 15-LOX-1 in Ferroptosis

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs). In the context of ferroptosis, its primary and most critical function is the peroxidation of PUFAs esterified in phosphatidylethanolamines (PEs), a major component of cellular membranes.

The 15-LOX-1/PEBP1 Complex: A Master Regulator

A pivotal discovery in the field was the identification of the complex between 15-LOX-1 and Phosphatidylethanolamine-Binding Protein 1 (PEBP1) as the key enzymatic entity driving ferroptosis.[1][2] While 15-LOX-1 can oxygenate free PUFAs, its association with PEBP1 dramatically alters its substrate specificity, enabling it to efficiently peroxidize PUFA-containing PEs within the membrane.[2] This complex formation is a critical initiating event in the ferroptotic cascade.

The interaction between 15-LOX-1 and PEBP1 is thought to facilitate the extraction of the PUFA tail of PE from the membrane bilayer and its presentation to the catalytic iron center of 15-LOX-1.[1][3] Molecular modeling studies suggest that PEBP1 binding induces a conformational change in 15-LOX-1, opening a channel for the phospholipid substrate to access the active site.[1][3]

Generation of the "Death Signal": 15-HpETE-PE

The primary product of the 15-LOX-1/PEBP1 complex's activity on arachidonic acid-containing PE (AA-PE) is 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[4][5] This lipid hydroperoxide is considered a potent "death signal" in ferroptosis. The accumulation of 15-HpETE-PE and other lipid peroxides leads to a loss of membrane integrity, increased permeability, and eventual cell rupture. The 15-LOX-1/PEBP1 complex can also generate 12-HpETE-PE, though at a lower ratio.[6]

Signaling Pathways Involving 15-LOX-1 in Ferroptosis

The activity of 15-LOX-1 is embedded within a complex network of signaling pathways that regulate cellular susceptibility to ferroptosis. These pathways involve a delicate balance between pro-ferroptotic lipid peroxidation and anti-ferroptotic antioxidant systems.

Upstream Regulation of ALOX15 Expression and Activity

The expression of the ALOX15 gene is subject to transcriptional and epigenetic regulation, making it a key control point for ferroptosis sensitivity.

-

p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter, thereby limiting the synthesis of the antioxidant glutathione (GSH).[6] Concurrently, p53 can upregulate the expression of spermidine/spermine N1-acetyltransferase 1 (SAT1), which has been shown to increase ALOX15 expression and promote ferroptosis.[7][8]

-

Epigenetic Regulation: DNA methylation plays a role in controlling ALOX15 expression. For instance, the DNA methyltransferase 1 (DNMT1) can be downregulated by certain compounds, leading to demethylation and increased expression of ALOX15, thereby promoting ferroptosis in hepatic stellate cells.[9]

-

Cytokines: Pro-inflammatory cytokines like Interleukin-13 (IL-13) can induce the expression of 15-LOX-1 in airway epithelial cells, linking inflammation to ferroptosis susceptibility.[10]

The Core Ferroptotic Pathway

The central axis of the 15-LOX-1-driven ferroptosis pathway can be summarized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Empowerment of 15-Lipoxygenase Catalytic Competence in Selective Oxidation of Membrane ETE-PE to Ferroptotic Death Signals, HpETE-PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion [mdpi.com]

- 9. ALOX15-Driven Ferroptosis: The key target in Dihydrotanshinone I's epigenetic Battle in hepatic stellate cells against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The 15-Lipoxygenase-1 Signaling Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Mechanisms, Experimental Approaches, and Therapeutic Potential

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), giving rise to a diverse array of bioactive lipid mediators. These molecules are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer progression. This technical guide provides a comprehensive overview of the 15-LOX-1 signaling pathway, designed for researchers, scientists, and drug development professionals. It delves into the core components of the pathway, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling networks.

Core Signaling Pathway

The 15-LOX-1 signaling cascade is initiated by the enzymatic conversion of PUFAs into hydroperoxy derivatives. The primary substrates for human 15-LOX-1 are linoleic acid and arachidonic acid (AA), with a preference for the former. It can also metabolize docosahexaenoic acid (DHA). The enzyme catalyzes the insertion of molecular oxygen at the 15th carbon position of arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] Similarly, 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE) and subsequently to 13-hydroxyoctadecadienoic acid (13-HODE).

The expression of 15-LOX-1 is notably upregulated by the T-helper 2 (Th2) cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] This induction is a key feature in certain inflammatory conditions and allergic responses.

The biological effects of 15-LOX-1 are mediated by its products, which can act as signaling molecules through various mechanisms:

-

Receptor-Mediated Signaling: 15(S)-HETE can bind to and activate the low-affinity leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[3][4] This interaction triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5]

-

Nuclear Receptor Activation: 15(S)-HETE and 13(S)-HODE can also function as ligands for the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ).[6][7] Activation of PPARγ by these lipids can modulate gene expression related to inflammation and metabolism.

-

Modulation of Other Signaling Proteins: 15-LOX-1 can interact with Phosphatidylethanolamine-Binding Protein 1 (PEBP1). This interaction displaces Raf-1 from PEBP1, leading to the activation of the Raf/MEK/ERK signaling cascade.[2] Furthermore, the 15-LOX-1/PEBP1 complex can alter the substrate specificity of 15-LOX-1, enabling it to oxygenate phosphatidylethanolamine-containing arachidonic acid, a key step in the induction of ferroptosis, a form of programmed cell death.[8][9]

The multifaceted signaling of 15-LOX-1 highlights its complex role in cellular homeostasis and disease. Depending on the cellular context, its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving outcomes.

Quantitative Data

Table 1: IC50 Values of Selected 15-Lipoxygenase-1 Inhibitors

| Inhibitor | IC50 Value (µM) | Target | Notes |

| ML351 | 0.2 | Human 15-LOX-1 | A potent and selective inhibitor.[10] |

| PD-146176 | 3.81 | Rat 12/15-LOX | An indole-based inhibitor.[10][11][12] |

| Eleftheriadis-14d | 0.09 | Human 15-LOX-1 | A potent indole-based inhibitor with stereospecific activity.[10] |

| Compound 9c (i472) | 0.19 | Human 15-LOX-1 | A potent inhibitor with a novel substituent pattern.[11][12] |

| 15-OH-20:3 | 3.1 | Mouse Macrophage 5-LOX | An analog of 15-HETE that inhibits 5-lipoxygenase.[11] |

Table 2: Kinetic Parameters of 15-Lipoxygenase-1

| Substrate | Km | Vmax | Notes |

| Arachidonic Acid | Data not consistently available in searched literature. | Data not consistently available in searched literature. | 15-LOX-1 exhibits a lower affinity for arachidonic acid compared to linoleic acid. |

| Linoleic Acid | Data not consistently available in searched literature. | Data not consistently available in searched literature. | Human 15-LOX-1 shows a preference for linoleic acid as a substrate.[1] |

Note: Precise Km and Vmax values for 15-LOX-1 are highly dependent on the experimental conditions and the source of the enzyme (recombinant vs. native) and are not consistently reported across the literature. Researchers are advised to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Spectrophotometric Assay for 15-Lipoxygenase-1 Activity

This protocol is adapted from a general method for assaying lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases convert polyunsaturated fatty acids into hydroperoxides containing a conjugated diene system, which absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

-

Soybean 15-Lipoxygenase (as a standard, or purified 15-LOX-1)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Enzyme solution (e.g., cell lysate or purified enzyme)

-

Test inhibitor dissolved in DMSO

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 250 µM linoleic acid substrate solution in borate buffer.

-

Dilute the 15-LOX-1 enzyme solution to the desired concentration (e.g., 400 U/ml) in cold buffer. Keep on ice.

-

Prepare inhibitor solutions in DMSO at various concentrations.

-

-

Assay without Inhibitor (Control):

-

In a quartz cuvette, pipette 500 µl of the enzyme solution.

-

Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.

-

To initiate the reaction, rapidly add 500 µl of the substrate solution and mix quickly.

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Assay with Inhibitor:

-

In a separate tube, pre-incubate the enzyme solution with the inhibitor (e.g., 12.5 µl of inhibitor solution and 487.5 µl of enzyme solution) for 5 minutes at room temperature.

-

Transfer 500 µl of the enzyme-inhibitor mixture to a quartz cuvette.

-

Initiate the reaction by adding 500 µl of the substrate solution.

-

Record the absorbance at 234 nm as described for the control.

-

-

Data Analysis:

-

Plot absorbance versus time for each reaction.

-

Determine the initial reaction rate (ΔA234/min) from the linear portion of the curve.

-

Calculate the percent inhibition for each inhibitor concentration compared to the control.

-

The IC50 value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[3][13]

-

siRNA-Mediated Knockdown of 15-LOX-1

Principle: Small interfering RNA (siRNA) can be used to specifically target and degrade the mRNA of 15-LOX-1, leading to a reduction in its protein expression.

Materials:

-

Target cells (e.g., human airway epithelial cells)

-

15-LOX-1 specific siRNA and non-targeting control siRNA (siNC)

-

siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation (per well):

-

In one tube, dilute 50 pmol of siRNA (either 15-LOX-1 specific or siNC) into 250 µl of Opti-MEM™ I medium.

-

In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 250 µl of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Aspirate the medium from the cells and replace it with 2.5 ml of fresh, antibiotic-free complete medium.

-

Add the 500 µl of siRNA-lipid complex mixture dropwise to each well.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

After incubation, harvest the cells for downstream analysis, such as Western blotting or RT-qPCR, to confirm the knockdown of 15-LOX-1 expression.

-

Western Blot for Phosphorylated Akt (Ser473)

Principle: Western blotting is used to detect the phosphorylation of Akt, a key downstream target of 15-LOX-1 signaling, using an antibody specific to the phosphorylated form of the protein.

Materials:

-

Cell lysate from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with 15-HETE or other stimuli for the desired time.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

LC-MS/MS Quantification of 15-HETE

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of 15-HETE and other eicosanoids in biological samples.

Materials:

-

Cell culture supernatant or other biological samples

-

Deuterated internal standard (e.g., 15(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, water, and formic acid (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation and Extraction:

-

To the biological sample, add the deuterated internal standard.

-

Perform a solid-phase extraction to isolate the lipid fraction. Condition the C18 SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and then elute the eicosanoids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify 15-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 15-HETE and its deuterated analog will be used for quantification.

-

-

Data Analysis:

Visualizations

Caption: The 15-LOX-1 signaling pathway, from substrate metabolism to downstream cellular responses.

Caption: A typical experimental workflow for investigating the 15-LOX-1 signaling pathway.

Conclusion

The 15-lipoxygenase-1 signaling pathway is a complex and highly regulated network that plays a critical role in health and disease. Its products, particularly 15(S)-HETE, act as versatile signaling molecules that can influence a wide range of cellular processes through receptor-mediated and receptor-independent mechanisms. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and other pathologies where 15-LOX-1 is implicated. The continued exploration of the intricate interactions within this pathway will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. waters.com [waters.com]

- 17. researchgate.net [researchgate.net]

Therapeutic Potential of 15-Lipoxygenase-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical mediator in a range of pathological processes. Its involvement in inflammation, cancer progression, cardiovascular disease, and ferroptotic cell death has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of 15-LOX-1 inhibition, summarizing the latest research findings, detailing experimental protocols for its study, and visualizing its complex signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and methodologies for targeting 15-LOX-1 in the pursuit of novel therapeutics.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[1] This enzymatic reaction generates bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE).[2] While playing a role in physiological processes, the dysregulation of 15-LOX-1 activity is implicated in the pathophysiology of numerous diseases.[3][4] The enzyme can directly oxidize lipid membranes, leading to organelle damage, a key aspect of its cytotoxic activity.[3] This has significant implications in conditions like ischemic stroke, where 15-LOX-1 is upregulated in neurons and endothelial cells, contributing to cell death and blood-brain barrier disruption.[3]

The role of 15-LOX-1 in inflammation is complex, with its metabolites exhibiting both pro- and anti-inflammatory properties.[1][5] For instance, 12(S)-HETE, a product of the related 12/15-LOX, is a potent pro-inflammatory chemoattractant, while other metabolites can activate anti-inflammatory signaling pathways.[1][5] In human macrophages, 15-LOX-1 expression is induced by Th2 cytokines like IL-4 and IL-13 and is involved in the synthesis of specialized pro-resolving mediators (SPMs) that help resolve inflammation.[5][6]

Therapeutic Areas for 15-LOX-1 Inhibition

The multifaceted role of 15-LOX-1 in various disease processes makes its inhibition a compelling therapeutic strategy across several key areas.

Inflammatory Diseases

The dual nature of 15-LOX-1 metabolites in inflammation presents a nuanced therapeutic target. However, in chronic inflammatory conditions, the pro-inflammatory effects often dominate. Inhibition of 15-LOX-1 can reduce the production of pro-inflammatory leukotrienes and other lipid mediators that contribute to the inflammatory cascade.[1] This approach holds promise for conditions such as asthma, inflammatory bowel disease, and rheumatoid arthritis.

Cancer

In the context of cancer, 15-LOX-1 has a dichotomous role that appears to be tumor-type specific. In some cancers, it acts as a tumor suppressor, while in others, it promotes tumor progression.[7] Therefore, the therapeutic strategy of inhibiting 15-LOX-1 is relevant for cancers where it has a pro-tumorigenic function.[7] For instance, inhibition of 15-LOX-1 may be beneficial in certain leukemias and lymphomas where its products contribute to cell proliferation and survival.

Cardiovascular Disease

15-LOX-1 is implicated in the pathogenesis of atherosclerosis, the underlying cause of most heart attacks and strokes.[8] The enzyme contributes to the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques.[8] Furthermore, the related lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key player in endothelial dysfunction and inflammation in the vasculature.[9] Inhibition of 15-LOX-1 and the broader LOX-1 signaling pathway is therefore a promising approach to prevent or treat atherosclerosis.[8]

Neurodegenerative Diseases and Stroke

In the central nervous system, 15-LOX-1 activity is associated with neuronal cell death and neuroinflammation.[3][10][11] In ischemic stroke, 12/15-LOX is upregulated and contributes to infarct expansion and edema.[3][10][11] Preclinical studies have demonstrated that inhibitors of 12/15-LOX can provide significant neuroprotection, reduce infarct size, and even mitigate the hemorrhagic complications associated with thrombolytic therapy.[3][10][11] This makes 15-LOX-1 a compelling target for acute stroke treatment.[3][4][10][11]

Ferroptosis-Related Conditions

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] 15-LOX-1 has been identified as a key enzyme in the execution of ferroptosis by generating lipid hydroperoxides that lead to cell membrane damage.[12] Inhibition of 15-LOX-1 is therefore a potential therapeutic strategy for diseases where ferroptosis plays a significant role, such as in certain types of cancer and ischemia-reperfusion injury.

Quantitative Data on 15-LOX-1 Inhibitors

The development of potent and selective 15-LOX-1 inhibitors is an active area of research. The following tables summarize key quantitative data for some of the investigated inhibitors.

Table 1: In Vitro Potency of Selected 15-LOX-1 Inhibitors

| Compound | Target | IC50 (µM) | Assay System | Reference |

| ML351 | Human 15-LOX-1 | 0.09 | Recombinant enzyme | [13] |

| Compound 18 (ML094 derivative) | Human 15-LOX-1 | 0.02 | Recombinant enzyme | [13] |

| LOXBlock-1 | 12/15-LOX | Not specified | Cell-based assay | [10] |

| PD146176 | 15-LOX-1 | Not specified | Cell-based assay | [14] |

| 9c (i472) | 15-LOX-1 | 0.19 | Enzyme activity assay | [15] |

Table 2: In Vivo Efficacy of 15-LOX-1/LOX-1 Inhibition in Preclinical and Clinical Studies

| Compound/Intervention | Disease Model | Species | Key Quantitative Outcomes | Reference |

| LOXBlock-1 | Ischemic Stroke (transient focal ischemia) | Mouse | Significant reduction in infarct size at 24h and 14 days post-stroke. | [10][11] |

| ML351 | Ischemic Stroke (ischemia/reperfusion) | Mouse | Decrease in infarct volume and neurological deficit score. | [16] |

| D-PDMP (GSL inhibitor) | Atherosclerosis (high-fat diet) | Mouse, Rabbit | Prevention of atherosclerosis development. | [8] |

| MEDI6570 (LOX-1 antibody) | Type 2 Diabetes with Atherosclerosis Risk | Human (Phase 1) | >66% reduction in soluble LOX-1 at 4 weeks (SAD); 71.61-82.96% reduction at 10 weeks (MAD). Non-significant regression of noncalcified plaque volume. | [17] |

Signaling Pathways Involving 15-LOX-1

15-LOX-1 and its products are integrated into complex signaling networks that regulate cellular function and contribute to disease pathogenesis.

Pro-inflammatory Signaling

In certain contexts, 15-LOX-1 metabolites can activate pro-inflammatory signaling pathways. For example, 12-HETE can activate the NF-κB pathway, a central regulator of inflammation, leading to the expression of adhesion molecules and cytokines.[1][5]

Anti-inflammatory and Pro-resolving Signaling

Conversely, 15-LOX-1 is crucial for the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins and resolvins, which actively dampen inflammation and promote tissue repair.[1] For instance, 15-HETE can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[1]

Ferroptosis Signaling

15-LOX-1 plays a direct role in executing ferroptosis by catalyzing the peroxidation of PUFAs within cell membranes, leading to the accumulation of lipid hydroperoxides and eventual cell death.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying 15-LOX-1 and the effects of its inhibitors.

Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

-

Soybean 15-Lipoxygenase (or purified recombinant 15-LOX-1)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Enzyme Solution Preparation: Dissolve 15-LOX enzyme in cold borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml in the assay).[18] Keep the enzyme solution on ice.[18]

-

Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.[18] This solution should be freshly prepared.[18]

-

Inhibitor Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.[18]

-

Assay Setup:

-

Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.[18]

-

Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.[18]

-

Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution in DMSO.[18] Incubate the enzyme with the inhibitor for 5 minutes at room temperature.[18]

-

-

Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.[18]

-

Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.[18]

-

Data Analysis: Calculate the rate of increase in absorbance (ΔA234/min). The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This flow cytometry-based assay utilizes the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

C11-BODIPY 581/591 fluorescent dye

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with the experimental compounds (e.g., 15-LOX-1 inhibitor and an inducer of lipid peroxidation).

-

Staining: Incubate the treated cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[17][19]

-

Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells), and wash them twice with PBS.[19]

-

Resuspension: Resuspend the cell pellet in 500 µl of PBS.[19]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the probe at 488 nm.[19] Collect fluorescence emission in two channels: one for the reduced form (red fluorescence, e.g., PE-Texas Red channel) and one for the oxidized form (green fluorescence, e.g., FITC channel).[20]

-

Data Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for 15-LOX-1 Inhibitors

The discovery of novel 15-LOX-1 inhibitors often begins with a high-throughput screening campaign.

Logical Framework for Therapeutic Targeting of 15-LOX-1

The rationale for targeting 15-LOX-1 is based on its central role in linking upstream pathological stimuli to downstream cellular damage and disease progression.

Conclusion

The inhibition of 15-lipoxygenase-1 represents a highly promising therapeutic avenue for a diverse range of debilitating diseases. Its central role in pathological processes such as chronic inflammation, atherosclerosis, neurodegeneration, and ferroptosis provides a strong rationale for the development of targeted inhibitors. The availability of robust experimental assays and a growing understanding of its complex signaling networks are paving the way for the discovery and development of novel 15-LOX-1 inhibitors. Continued research in this area, particularly focusing on the development of highly selective and bioavailable small molecules, holds the potential to deliver transformative therapies for patients with significant unmet medical needs. This guide serves as a foundational resource to support and accelerate these critical research and development efforts.

References

- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of 12/15-lipoxygenase inhibitors in stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 6. Frontiers | A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages [frontiersin.org]

- 7. Molecular Inhibitor Represents New Treatment Target for Drugs to Halt Atherosclerosis [drug-dev.com]

- 8. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of 12/15-lipoxygenase as therapeutic strategy to treat stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of 12/15‐lipoxygenase as therapeutic strategy to treat stroke [escholarship.org]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. Human 15-LOX-1 active site mutations alter inhibitor binding and decrease potency. [escholarship.org]

- 13. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 19. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 20. researchgate.net [researchgate.net]

The Dichotomous Role of 15-Lipoxygenase-1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-1 (15-LOX-1), an enzyme centrally involved in the metabolism of polyunsaturated fatty acids, exhibits a complex and often contradictory role in the landscape of cancer biology. Its function is highly context-dependent, varying significantly across different cancer types and cellular environments. In some malignancies, such as colorectal and non-small cell lung cancer, 15-LOX-1 and its primary metabolite from linoleic acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), appear to function as tumor suppressors, inducing apoptosis and inhibiting cell growth. Conversely, in other cancers like prostate cancer, 15-LOX-1 has been implicated in promoting tumorigenesis. This guide provides an in-depth technical overview of the core functions of 15-LOX-1 in cancer progression, detailing its enzymatic activity, its influence on key signaling pathways including p53 and NF-κB, and its impact on critical processes such as apoptosis and angiogenesis. Furthermore, this document outlines detailed experimental protocols for the study of 15-LOX-1, presents quantitative data on its expression and the effects of its modulation, and visualizes its complex signaling networks, with the aim of equipping researchers and drug development professionals with a comprehensive understanding of 15-LOX-1 as a potential therapeutic target.

Introduction: The Enzymatic Core of 15-LOX-1

15-LOX-1, encoded by the ALOX15 gene, is a member of the lipoxygenase family of non-heme iron-containing dioxygenases. Its primary function is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. The two most physiologically relevant substrates for 15-LOX-1 in the context of cancer are linoleic acid and arachidonic acid.

-

Metabolism of Linoleic Acid: 15-LOX-1 metabolizes linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to its more stable form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).

-

Metabolism of Arachidonic Acid: Arachidonic acid is converted by 15-LOX-1 to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

These lipid mediators are not mere byproducts but are bioactive molecules that can modulate a variety of cellular processes implicated in cancer progression.

Figure 1: Enzymatic activity of 15-LOX-1.

The Dual Nature of 15-LOX-1 in Cancer: Tumor Suppressor vs. Oncogene

The role of 15-LOX-1 in cancer is markedly pleiotropic, with its expression and function being highly dependent on the specific cancer type.

15-LOX-1 as a Tumor Suppressor

In several cancers, most notably colorectal cancer, 15-LOX-1 and its metabolite 13(S)-HODE exhibit tumor-suppressive functions. Studies have consistently shown a downregulation of 15-LOX-1 expression in colorectal tumors compared to adjacent normal tissue.[1] Re-expression of 15-LOX-1 in colon cancer cells has been demonstrated to inhibit tumorigenesis.[2] Similarly, in non-small cell lung cancer, the levels of 15-LOX-1, 15(S)-HETE, and 13(S)-HODE are significantly reduced in tumor tissue.[3]

The tumor-suppressive effects of 15-LOX-1 are mediated through several mechanisms, including:

-

Induction of Apoptosis: 15-LOX-1 can promote programmed cell death in cancer cells. For instance, NSAIDs have been shown to induce apoptosis in colorectal cancer cells by upregulating 15-LOX-1 expression and subsequent 13(S)-HODE production.[4]

-

Cell Cycle Arrest: The 15-LOX-1 pathway can halt the proliferation of cancer cells by inducing cell cycle arrest.[5]

-

Activation of p53: 15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis.

15-LOX-1 as a Pro-Tumorigenic Factor

In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated in promoting the progression of other malignancies, such as prostate cancer. Increased expression of 15-LOX-1 has been observed in prostate tumors, and its overexpression in prostate cancer cell lines has been linked to more aggressive tumor growth and angiogenesis.

Data Presentation: Quantitative Insights into 15-LOX-1 Function

To provide a clear and comparative overview, the following tables summarize key quantitative data from various studies on 15-LOX-1 in cancer.

Table 1: Expression of 15-LOX-1 and its Metabolites in Cancer

| Cancer Type | Tissue | Analyte | Change in Cancer vs. Normal | Fold Change/p-value | Reference |

| Colorectal Cancer | Human Colon | 15-LOX-1 Protein | Decreased | P ≤ 0.0001 | [1] |

| Colorectal Cancer | Human Colon | 13(S)-HODE | Decreased | Median 3.3-fold decrease (P = 0.02) | [5][6] |

| Non-Small Cell Lung Cancer | Human Lung | 15-LOX-1, 15(S)-HETE, 13(S)-HODE | Decreased | P = 0.011 and P = 0.022 | [3] |

Table 2: Inhibitory Activity of 15-LOX-1 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| PD-146176 | B16F10 | Mouse Melanoma | ~10 µM (SRB assay, 48h) | [7] |

| PD-146176 | HEK293 (expressing 12/15-LOX) | N/A | 810 nM | [8][9] |

| ML351 | HT-22 (expressing 12/15-LOX) | Mouse Neuronal | ~10 µM (EC50 for cell survival) | [9] |

| Baicalein | B16F10 | Mouse Melanoma | ~30 µM (SRB assay, 48h) | [7] |

Table 3: Effects of 15-LOX-1 Modulation on Apoptosis and Angiogenesis

| Cancer Type | Cell Line | Modulation | Effect on Apoptosis | Quantitative Change | Reference |

| Mouse Melanoma | B16F10 | PD-146176 (IC50) | Increased Caspase 3/7 activity | >50-fold increase | [7] |

| Colorectal Cancer | HCT116, HT-29LMM, LoVo | 15-LOX-1 re-expression | Decreased VEGF mRNA | 47%, 87%, 48% reduction respectively | [10] |

| Colorectal Cancer | HCT116, HT-29LMM, LoVo | 15-LOX-1 re-expression | Decreased extracellular VEGF | 36%, 37%, 41% reduction respectively | [10] |

Signaling Pathways Modulated by 15-LOX-1

15-LOX-1 exerts its diverse effects on cancer progression by modulating key intracellular signaling pathways, most notably the p53 and NF-κB pathways.

The 15-LOX-1/p53 Axis

In its tumor-suppressive role, 15-LOX-1 can activate the p53 pathway. Overexpression of 15-LOX-1 in colorectal cancer cells leads to a significant increase in the phosphorylation of p53 at Serine 15, a key activating modification. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic factors.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Molecular Targeting of 15-Lipoxygenase-1 in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. researchgate.net [researchgate.net]

The Discovery of Novel 15-Lipoxygenase-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical therapeutic target for a range of inflammatory diseases, including asthma, atherosclerosis, and certain cancers.[1][2] This enzyme catalyzes the dioxygenation of fatty acids like linoleic and arachidonic acid, producing bioactive lipid mediators that can either promote or resolve inflammation. The dual role of 15-LOX-1 has spurred significant interest in the development of potent and selective inhibitors to modulate its activity and explore its therapeutic potential. This technical guide provides an in-depth overview of the discovery of novel 15-LOX-1 inhibitors, encompassing experimental protocols, data presentation, and the visualization of key biological and experimental workflows.

15-LOX-1 Signaling Pathway

The signaling cascade of 15-LOX-1 is intricately linked to inflammatory responses and a form of iron-dependent programmed cell death known as ferroptosis.[3][4] The enzyme is activated by various upstream stimuli, and its products modulate the activity of downstream effectors, influencing cellular processes like oxidative stress, inflammation, and cell survival.

Discovery of Novel 15-LOX-1 Inhibitors: A Workflow

The identification of novel 15-LOX-1 inhibitors typically follows a structured drug discovery pipeline, beginning with high-throughput screening of large compound libraries and progressing through lead optimization to identify potent and selective candidates.[5][6]

Experimental Protocols

15-LOX-1 Enzyme Activity Assay (UV-Spectrophotometric)

This is a standard in vitro assay to determine the inhibitory potential of compounds against 15-LOX-1. The assay measures the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.[7]

Materials:

-

Recombinant human 15-LOX-1 enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer to the desired final concentration (e.g., 250 µM).

-

Dissolve the test inhibitors in DMSO to create stock solutions.

-

In a 96-well plate, add the borate buffer, the inhibitor solution (or DMSO for control), and the 15-LOX-1 enzyme solution. Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution to all wells.

-

Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting percent inhibition against inhibitor concentration.

Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)

This cell-based assay measures the extent of lipid peroxidation, a downstream effect of 15-LOX-1 activity, particularly in the context of ferroptosis.[1][8][9] The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

Materials:

-

Cells expressing 15-LOX-1 (e.g., RAW 264.7 macrophages)

-

C11-BODIPY 581/591 fluorescent probe (Invitrogen, D3861)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

-

Treat the cells with the test inhibitors at various concentrations for a predetermined time.

-

Induce 15-LOX-1 activity or ferroptosis if necessary (e.g., with LPS or RSL3).

-

Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C.

-

Harvest the cells, wash twice with PBS, and resuspend in PBS.

-

Analyze the fluorescence of the cells using a flow cytometer. The ratio of green (oxidized probe) to red (reduced probe) fluorescence indicates the level of lipid peroxidation.

-

Alternatively, visualize the cells using a fluorescence microscope to observe the spatial distribution of lipid peroxidation.

Malondialdehyde (MDA) Assay

The MDA assay is another common method to quantify lipid peroxidation. MDA is a reactive aldehyde and a byproduct of polyunsaturated fatty acid peroxidation. It reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

-

Cell or tissue lysates

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

MDA standard for calibration curve

-

Spectrophotometer

Procedure:

-

Homogenize cell or tissue samples in a suitable lysis buffer.

-

Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant.

-

Add the TBA reagent to the supernatant and heat at 95°C for 60 minutes to allow the color reaction to occur.

-

Cool the samples on ice and measure the absorbance at 532 nm.

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Data of Novel 15-LOX-1 Inhibitors

The potency of 15-LOX-1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various classes of recently discovered 15-LOX-1 inhibitors.

| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Reference |

| Indole-based | 9c (i472) | 0.19 | - | [9] |

| 14d | 0.09 | 0.03 | [2] | |

| PD-146176 | 3.81 | - | [7] | |

| BMS Tryptamine Sulfonamide | 0.021 | - | [7] | |

| Imidazole-based | MLS000327069 | 0.34 | - | [10] |

| MLS000327186 | 0.53 | - | [10] | |

| MLS000327206 | 0.87 | - | [10] | |

| Oxadiazole/Oxazole | ML094 | 0.01 | - | [2] |

| ML351 | 0.2 | - | [2] | |

| Chalcone Derivatives | Compound 2d | 1.41 | - | [11] |

| Compound 2c | 5.7 | - | [11] | |

| Pyrimido[4,5-b][8][9]benzothiazines | 4-MMPB | 18 | - | [12] |

Conclusion

The discovery of novel 15-LOX-1 inhibitors is a rapidly advancing field with significant therapeutic promise. This guide provides a foundational understanding of the key aspects of this research area, from the underlying signaling pathways to the practical experimental protocols and the resulting quantitative data. The continued development of diverse chemical scaffolds and the use of robust screening and validation assays will be crucial in translating these scientific discoveries into effective clinical treatments for a variety of inflammatory and oxidative stress-related diseases.

References

- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. research.rug.nl [research.rug.nl]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 10. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Substrate Specificity of 15-Lipoxygenase-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the substrate specificity of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 15-LOX-1's catalytic preferences and the methodologies used to elucidate them.

Executive Summary

15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The enzyme's substrate preference is a critical determinant of its biological function, as different fatty acid metabolites can trigger distinct signaling cascades. This guide summarizes the known substrate specificity of 15-LOX-1, presents key kinetic parameters for its primary substrates, details experimental protocols for assessing its activity, and visualizes the downstream signaling pathways of its major products.

15-Lipoxygenase-1 Substrate Specificity

Human 15-LOX-1 (ALOX15) exhibits a preference for ω-6 fatty acids, with linoleic acid being its primary substrate, followed by arachidonic acid.[1] The enzyme primarily oxygenates linoleic acid at carbon-13 to produce 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1] In the case of arachidonic acid, 15-LOX-1 predominantly catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2]

The enzyme also metabolizes other PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). With EPA, 15-LOX-1 displays a more pronounced dual positional specificity, producing both 15-HEPE and 12-HEPE.[3] When acting on DHA, it generates nearly equal amounts of 17-HDHA and 14-HDHA.[3]

Quantitative Kinetic Data

The catalytic efficiency of 15-LOX-1 with various substrates can be compared using their kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic efficiency constant (kcat/Km). The following table summarizes available kinetic data for human 15-LOX-1 with its major substrates.

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Linoleic Acid | 12 ± 0.8 | - | 7.5 ± 0.4 | 0.62 ± 0.1 | [4] |

| Arachidonic Acid | ~10 | - | - | - | [5] |

Note: Comprehensive and directly comparable kinetic data for all major substrates under identical experimental conditions are limited in the literature. The provided values are based on available reports and may vary depending on the assay conditions.

Experimental Protocols for Determining Substrate Specificity

Accurate determination of 15-LOX-1 substrate specificity relies on robust experimental methodologies. The following sections detail the key protocols employed in the field.

Spectrophotometric Assay for Lipoxygenase Activity

This is the most common method for measuring 15-LOX-1 activity. It relies on the formation of a conjugated diene system in the fatty acid hydroperoxide product, which results in a characteristic increase in absorbance at 234 nm.[6][7]

Principle: The conversion of a 1,4-cis,cis-pentadiene moiety in the substrate to a conjugated 1,3-cis,trans-diene hydroperoxide by 15-LOX-1 leads to a significant increase in UV absorbance.

Protocol:

-

Reagent Preparation:

-

Substrate Stock Solution (e.g., 10 mM Sodium Linoleate): Dissolve linoleic acid in a minimal amount of ethanol and then dilute with a buffer (e.g., 0.2 M borate buffer, pH 9.0) containing a surfactant like Tween 20 to aid solubility.[7]

-

Enzyme Solution: Purified 15-LOX-1 is diluted in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5) to a working concentration.[5]

-

-

Assay Procedure:

-

In a quartz cuvette, combine the reaction buffer and the substrate solution to the desired final concentration.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 234 nm using a UV/Vis spectrophotometer.[6]

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹).[5]

-

Competitive Substrate Capture Method

This method provides a direct measure of the relative catalytic efficiency of the enzyme for two different substrates when they are present in the same reaction mixture.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a known molar ratio of two competing substrates (e.g., arachidonic acid and linoleic acid).

-

Enzyme Reaction: The reaction is initiated by the addition of 15-LOX-1 and allowed to proceed for a defined period, ensuring that the total substrate turnover is low (typically 5-10%) to maintain initial velocity conditions.

-

Product Extraction: The reaction is quenched, and the lipid products are extracted using an organic solvent.

-

Product Analysis: The extracted products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the different hydroperoxy fatty acids formed.

-

Calculation: The ratio of the products formed reflects the ratio of the kcat/Km values for the two substrates.

Chromatographic Analysis of Reaction Products

RP-HPLC: This technique is used to separate and quantify the different hydroperoxy and hydroxy fatty acid products based on their polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and a pH-adjusting agent like triethylamine.[8]

GC-MS: For GC-MS analysis, the hydroperoxy products are typically reduced to their corresponding hydroxy derivatives and then derivatized (e.g., by methylation and silylation) to increase their volatility. This method provides detailed structural information and allows for precise quantification.

Signaling Pathways of 15-LOX-1 Products

The metabolites of 15-LOX-1, particularly 15-HETE and 13-HODE, are not merely byproducts but are bioactive signaling molecules that can modulate various cellular processes, especially in the context of inflammation and atherosclerosis.

Workflow for Determining 15-LOX-1 Activity

References

- 1. d-nb.info [d-nb.info]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Lipoxygenase activity determination [protocols.io]

- 8. researchgate.net [researchgate.net]

The Intricate World of 15-Lipoxygenase-1 Metabolites: A Technical Guide for Researchers

An in-depth exploration of the synthesis, signaling, and biological functions of 15-lipoxygenase-1 metabolites, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted roles in health and disease.

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA). Through its catalytic activity, 15-LOX-1 generates a diverse array of bioactive lipid mediators with profound effects on cellular signaling and pathophysiology. These metabolites are implicated in a wide spectrum of biological processes, ranging from the resolution of inflammation to the regulation of cell death and proliferation. Their dual nature, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic properties, makes them a complex yet compelling area of study for therapeutic intervention. This technical guide provides a detailed overview of the biological functions of 15-LOX-1 metabolites, their signaling pathways, and the experimental methodologies used to investigate them.

Biosynthesis of 15-LOX-1 Metabolites

The primary substrates for 15-LOX-1 are arachidonic acid and linoleic acid. The enzyme introduces molecular oxygen into these fatty acids, leading to the formation of hydroperoxy derivatives.

From arachidonic acid, 15-LOX-1 catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE)[1]. 15(S)-HETE serves as a precursor for a variety of other bioactive molecules, including:

-

Lipoxins: Through transcellular biosynthesis involving other lipoxygenases (e.g., 5-LOX), 15(S)-HETE can be converted to lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which are potent anti-inflammatory and pro-resolving mediators[2][3].

-

Eoxins: In eosinophils, 15(S)-HpETE can be converted to eoxin C4, a pro-inflammatory mediator[4].

-

Resolvins and Protectins: 15-LOX-1 can also metabolize omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) to produce specialized pro-resolving mediators (SPMs) such as resolvins and protectins[5][6][7].

From linoleic acid, the preferred substrate for human 15-LOX-1, the enzyme produces 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE)[8].

Core Biological Functions and Signaling Pathways

The metabolites of 15-LOX-1 exert a wide range of biological effects by activating specific signaling pathways. Their functions are often context-dependent, varying with cell type, the local microenvironment, and the presence of other signaling molecules.

Inflammation and Resolution

15-LOX-1 metabolites are key players in the complex process of inflammation, contributing to both its initiation and its active resolution.

-

Pro-inflammatory Actions: In certain contexts, 15-LOX-1 products can promote inflammation. For instance, 15-HETE can act as a chemoattractant for eosinophils, contributing to allergic inflammation in conditions like asthma[4][6]. The expression of 15-LOX-1 is often upregulated in inflammatory conditions[9].

-

Anti-inflammatory and Pro-resolving Actions: A major function of the 15-LOX-1 pathway is the production of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins[5][6][10]. These molecules actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages, and promoting tissue repair[2][11][12]. Lipoxin A4, for example, signals through the ALX/FPR2 receptor to exert its anti-inflammatory effects[11].

Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 has emerged as a key enzyme in the execution of ferroptosis[13][14].

-

Mechanism: 15-LOX-1, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly oxygenate polyunsaturated fatty acids esterified in membrane phospholipids, such as phosphatidylethanolamine (PE)[4][13]. This leads to the formation of lipid hydroperoxides (e.g., 15-HpETE-PE), which are potent triggers of ferroptosis[4][15]. The accumulation of these lipid peroxides ultimately leads to membrane damage and cell death.

-

Therapeutic Implications: The involvement of 15-LOX-1 in ferroptosis has significant implications for diseases where this cell death pathway is implicated, including neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as ischemia-reperfusion injury[13][16][17]. Inhibition of 15-LOX-1 is being explored as a potential therapeutic strategy to prevent ferroptotic cell death in these conditions[16].

References

- 1. research.rug.nl [research.rug.nl]

- 2. pubcompare.ai [pubcompare.ai]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Western Blot protocol [slack.protocols.io:8443]

- 11. ahajournals.org [ahajournals.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 15-Lox-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction